molecular formula C19H19N3OS3 B3265295 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 403843-14-1

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B3265295
CAS No.: 403843-14-1
M. Wt: 401.6 g/mol
InChI Key: XOWVUMLDUYHAJN-UHFFFAOYSA-N
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Description

The compound “2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one” is a heterocyclic hybrid featuring a thiazolylsulfanyl group linked to a ketone, which is further connected to a 4,5-dihydropyrazole ring substituted with 4-methylphenyl and thiophen-2-yl moieties. This structure combines sulfur- and nitrogen-containing heterocycles, which are common in pharmacologically active compounds.

Properties

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS3/c1-13-4-6-14(7-5-13)16-11-15(17-3-2-9-24-17)21-22(16)18(23)12-26-19-20-8-10-25-19/h2-7,9,16H,8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWVUMLDUYHAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NCCS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents might include thioamides, hydrazines, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the double bonds within the rings.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as antimicrobial or anticancer agents.

Medicine

In medicine, such compounds could be explored for their therapeutic properties, including their ability to interact with specific biological targets.

Industry

Industrially, these compounds might find applications in the development of new materials, such as polymers or dyes, due to their unique structural properties.

Mechanism of Action

The mechanism of action for this compound would likely involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, depending on the biological context.

Comparison with Similar Compounds

Pyrazolyl-Thiazole/Thiophene Hybrids

Compounds such as 1-(thiazol-2-yl)-2-(2-(thiophen-2-yl)-4H-benzimidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one () share the thiazole-thiophene-pyrazole core but incorporate a benzimidazotriazole system instead of a dihydropyrazole.

The 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () features fluorophenyl substituents, which enhance electronegativity and metabolic stability compared to the 4-methylphenyl group in the target compound.

Substituent Variations

  • Methyl vs. Methoxy Groups : The compound 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole () includes a methoxyphenyl group, which increases electron-donating capacity compared to the 4-methylphenyl group in the target compound. Methoxy groups are associated with enhanced solubility and pharmacokinetic profiles .

Pharmacological and Physicochemical Properties

While direct data for the target compound are unavailable, analogs provide insights:

  • Antitumor Activity : Pyrazolyl-benzothiazole hybrids () show antitumor effects, suggesting that the dihydropyrazole-thiazole framework in the target compound may share similar mechanisms .
  • Crystallographic Behavior : Isostructural compounds () with triclinic symmetry (space group P̄1) exhibit planar conformations except for fluorophenyl groups, which may influence packing efficiency and solubility .

Hazard and Handling

Compounds like 2-((4-(2-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one () carry warnings for acute toxicity (H302) and skin/eye irritation (H315, H319). This highlights the importance of substituent effects on safety profiles; the target compound’s methyl and thiophenyl groups may mitigate or exacerbate these risks .

Data Tables

Table 2: Crystallographic Data (Selected Compounds)

Compound Space Group Symmetry Planarity Features Reference
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-...thiazole () P̄1 Triclinic Planar except perpendicular fluorophenyl
2-[5-(4-Methoxyphenyl)-3-phenyl-...benzothiazole () N/A N/A Planar pyrazoline core

Biological Activity

The compound 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has garnered attention for its potential biological activities. This article aims to provide a comprehensive analysis of its biological activity based on recent research findings.

  • Molecular Formula : C15H15N3OS3
  • Molecular Weight : 349.49 g/mol
  • CAS Number : 794551-02-3

Biological Activity

The biological activities of this compound are primarily linked to its structural components, particularly the thiazole and pyrazole moieties. These functionalities are known for their diverse pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, thiazolidinone derivatives have shown significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its inhibitory effects on cancer cell proliferation:

Cell LineIC50 (µM)Reference
HepG2 (liver)4.37 ± 0.7
A549 (lung)8.03 ± 0.5

The structure–activity relationship (SAR) suggests that the presence of the thiazole ring enhances the anticancer activity by interacting with key biological targets involved in tumorigenesis.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders such as Alzheimer's disease. The results indicate moderate AChE inhibitory activities, with relative potencies varying based on substituents on the aromatic rings:

CompoundAChE Inhibition (%)Reference
Compound 8<25%
Compound 1225–50%

This suggests that modifications in the molecular structure can significantly influence biological activity.

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Enzymatic Activity : By binding to active sites of enzymes like AChE, these compounds can hinder their function.
  • Induction of Apoptosis : Certain thiazole derivatives have been shown to trigger programmed cell death in cancer cells.
  • Interaction with Cellular Targets : The heteroatoms in the thiazole and pyrazole rings can form critical interactions with proteins involved in signaling pathways related to cancer and neurodegeneration.

Case Studies

Several case studies have documented the efficacy of thiazole-based compounds:

  • Thiazolidinone Derivatives : A study demonstrated that specific derivatives exhibited potent anticancer activity against various cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Neuroprotective Effects : Research has indicated that compounds with similar structures show promise in protecting neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
Reactant of Route 2
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

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